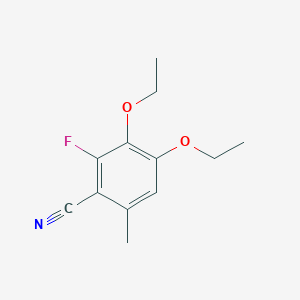
Ethyl 2-(bromomethyl)oxazole-5-carboxylate
描述
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group at the 2-position and an ethyl ester group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)oxazole-5-carboxylate typically involves the bromination of ethyl oxazole-5-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
Ethyl 2-(bromomethyl)oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(azidomethyl)oxazole-5-carboxylate, while reduction with LiAlH₄ could produce ethyl 2-(methyl)oxazole-5-carboxylate.
科学研究应用
Ethyl 2-(bromomethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections and cancer.
Material Science: It can be employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism of action of ethyl 2-(bromomethyl)oxazole-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles into the oxazole ring. This reactivity makes it a valuable building block in organic synthesis and drug development.
相似化合物的比较
Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloromethyl oxazole-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of compounds, particularly in medicinal chemistry and material science.
属性
分子式 |
C7H8BrNO3 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC 名称 |
ethyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |
InChI 键 |
QOYJFAVDVDNNDI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(O1)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[3-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8282837.png)
![[2-(1H-Imidazol-4-yl)-ethyl]-(3-nitro-pyridin-2-yl)-amine](/img/structure/B8282839.png)

